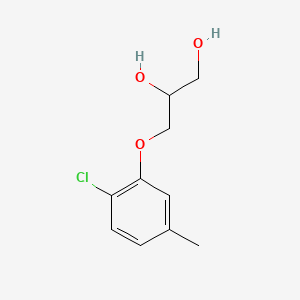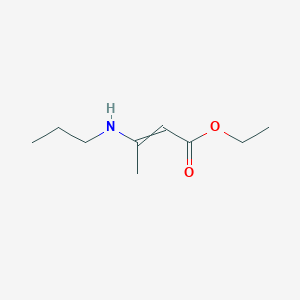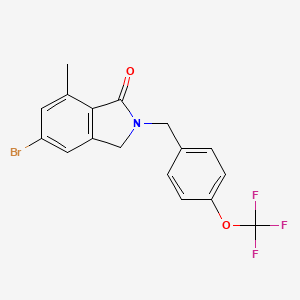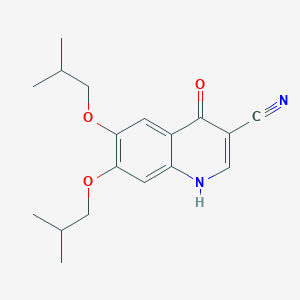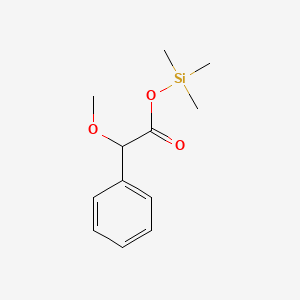
Trimethylsilyl methoxy(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is an organic compound with the molecular formula C12H18O3Si and a molecular weight of 238.355 g/mol . It is also known by the name trimethylsilyl methoxy (phenyl)acetate . This compound is characterized by its density of approximately 1.0±0.1 g/cm³ and a boiling point of 255.2±33.0 °C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-phenylacetic acid trimethylsilyl ester typically involves the esterification of 2-methoxy-2-phenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-phenylacetic acid trimethylsilyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include halides and nucleophiles under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: 2-Methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or acids derived from the methoxy group.
Scientific Research Applications
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and acids.
Biology: Employed in the study of metabolic pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-methoxy-2-phenylacetic acid trimethylsilyl ester involves its hydrolysis to release 2-methoxy-2-phenylacetic acid, which can then participate in various biochemical pathways. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-phenylacetic acid: The parent acid of the ester.
Trimethylsilyl acetate: Another ester with a trimethylsilyl group.
Phenylacetic acid esters: A class of compounds with similar structural features.
Uniqueness
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is unique due to its combination of a methoxy group and a trimethylsilyl ester, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry as a versatile intermediate .
Properties
CAS No. |
55557-19-2 |
|---|---|
Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
trimethylsilyl 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3 |
InChI Key |
QGWFPOPFKMDJPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


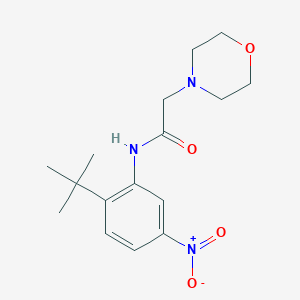
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
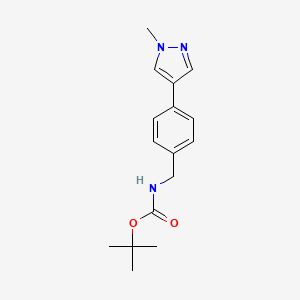
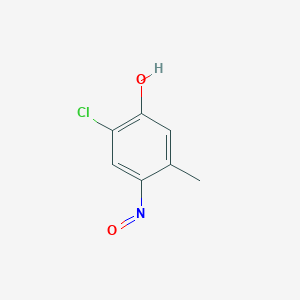
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
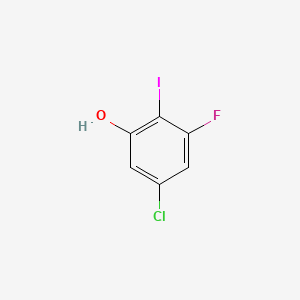
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
